Perylene Red: A Technical Guide to Synthesis and Characterization
Perylene Red: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Perylene Red, a class of high-performance organic pigments, is renowned for its exceptional chemical and photophysical stability, strong absorption in the visible light spectrum, and high fluorescence quantum yields. These properties have led to its widespread use not only in industrial applications such as automotive paints and plastics but also in advanced scientific research, including organic electronics, photovoltaics, and, increasingly, in the biomedical field. For drug development professionals, Perylene Red derivatives are of particular interest as robust fluorescent probes for cellular imaging and as potent photosensitizers in photodynamic therapy (PDT).[1][2][3]
This technical guide provides a comprehensive overview of the synthesis and characterization of Perylene Red, with a focus on Pigment Red 178. It includes detailed experimental protocols, a summary of key characterization data, and visual workflows to aid researchers in their practical applications.
Synthesis of Perylene Red (Pigment Red 178)
The most common method for synthesizing Perylene Red and other perylene diimides (PDIs) is through the imidization of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with a primary amine.[4] For Pigment Red 178, the amine used is 4-(phenylazo)benzenamine.[5][6][7] While traditionally this reaction has been carried out under harsh conditions in high-boiling solvents like imidazole, recent advancements have enabled more facile, room-temperature syntheses.[8]
Experimental Protocol: Synthesis of Pigment Red 178
This protocol is a generalized procedure based on established methods for PDI synthesis.
Materials:
-
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
4-(Phenylazo)benzenamine
-
Imidazole (or a high-boiling point solvent like N-methyl-2-pyrrolidone)
-
Zinc acetate (catalyst, optional)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine PTCDA (1 equivalent), 4-(phenylazo)benzenamine (2.2 equivalents), and imidazole (as a solvent, in excess).
-
If using a catalyst, add zinc acetate (0.1 equivalents).
-
Heat the reaction mixture to 140-180 °C and stir for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to below 100 °C and add ethanol to precipitate the crude product.
-
Filter the precipitate and wash it with hot ethanol to remove excess imidazole and unreacted starting materials.
-
Resuspend the crude product in a dilute aqueous HCl solution and stir to neutralize any remaining basic impurities.
-
Filter the solid, wash thoroughly with deionized water until the filtrate is neutral, and then with ethanol.
-
Dry the final product, Perylene Red (Pigment Red 178), in a vacuum oven.
Characterization of Perylene Red
A suite of analytical techniques is employed to confirm the successful synthesis of Perylene Red and to characterize its physicochemical properties.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₄₈H₂₆N₆O₄ | [6][9] |
| Molar Mass | 750.76 g/mol | [6] |
| Appearance | Red powder | [7] |
| Solubility | Insoluble in water and common organic solvents. | [7][10] |
Spectroscopic and Thermal Properties
| Parameter | Value | Reference |
| UV-Vis Absorption (λmax) | ~450-550 nm | [1][11] |
| Fluorescence Emission (λem) | ~550-650 nm | [1] |
| Decomposition Temperature | > 400 °C | [12] |
Experimental Protocols for Characterization
1. UV-Visible (UV-Vis) Spectroscopy
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Objective: To determine the absorption spectrum of Perylene Red in the ultraviolet and visible regions.
-
Methodology:
-
Prepare a dilute suspension of Perylene Red in a suitable solvent (e.g., N,N-dimethylformamide, DMF) in which it has some solubility or can be finely dispersed.
-
Use a dual-beam UV-Vis spectrophotometer.[13]
-
Record the spectrum from 300 to 800 nm, using the pure solvent as a blank.
-
The characteristic absorption bands for the perylene core are typically observed between 450 and 550 nm.[1][11]
-
2. Fluorescence Spectroscopy
-
Objective: To measure the emission spectrum and determine the fluorescence quantum yield of Perylene Red.
-
Methodology:
-
Prepare a very dilute, optically clear solution or a fine dispersion of Perylene Red in a suitable solvent (e.g., chloroform or DMF).
-
Use a spectrofluorometer.[14]
-
Excite the sample at a wavelength within its absorption band (e.g., 490 nm).[15]
-
Record the emission spectrum over a range of wavelengths longer than the excitation wavelength (e.g., 500-800 nm).
-
The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.
-
3. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of Perylene Red.
-
Methodology:
-
Place a small, accurately weighed amount of the Perylene Red powder into a TGA crucible.[16]
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[16][17]
-
The TGA instrument records the mass of the sample as a function of temperature. A significant weight loss indicates decomposition. Perylene pigments are known for their high thermal stability.[12]
-
4. X-ray Diffraction (XRD)
-
Objective: To analyze the crystalline structure of the synthesized Perylene Red powder.
-
Methodology:
-
Place the finely ground Perylene Red powder on a sample holder.
-
Use a powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Scan a range of 2θ angles (e.g., 5° to 50°).
-
The resulting diffraction pattern provides information about the crystal structure and phase purity of the material.
-
5. Cyclic Voltammetry (CV)
-
Objective: To investigate the electrochemical properties of Perylene Red, specifically its redox potentials.
-
Methodology:
-
Dissolve a small amount of the Perylene Red derivative (if soluble) in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane).
-
Use a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[18][19]
-
Scan the potential between a defined range and record the resulting current. The voltammogram reveals the oxidation and reduction potentials of the compound.
-
Applications in Drug Development
The unique photophysical properties of Perylene Red derivatives make them highly attractive for applications in drug development, particularly in the fields of bioimaging and photodynamic therapy.
Cellular Imaging
Water-soluble PDI derivatives can be used as fluorescent probes for imaging various cellular components and processes. Their high fluorescence quantum yield and photostability allow for long-term and real-time imaging of live cells. For instance, PDI-based probes have been successfully used to visualize the cytoplasm and other organelles in HeLa cells.[1] The bright red fluorescence of many PDI derivatives is advantageous as it falls within the "biological window" where cellular autofluorescence is minimal, leading to high-contrast images.[20]
Photodynamic Therapy (PDT)
Perylene diimides are effective photosensitizers, capable of generating reactive oxygen species (ROS) upon light irradiation.[1][11] This property is harnessed in photodynamic therapy for the treatment of cancer and other diseases. When a PDI-based photosensitizer is localized in tumor tissue and irradiated with light of a specific wavelength, it generates cytotoxic ROS that selectively destroy the cancer cells.[3][21] The development of PDI derivatives with strong absorption in the near-infrared (NIR) region is a key area of research, as NIR light can penetrate deeper into tissues.[21]
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- 5. The Color of Art Pigment Database: Pigment Red, PR [artiscreation.com]
- 6. Pigment Red 178 - Wikipedia [en.wikipedia.org]
- 7. Pigment Red 178 [dyestuffintermediates.com]
- 8. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. C.I. Pigment Red 178 | C48H26N6O4 | CID 62476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. kremer-pigmente.com [kremer-pigmente.com]
- 11. Antiinflammatory photodynamic therapy potential of polyoxyethylene-substituted perylene diimide, nitrocatechol, and azo dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research Project: Pigments in Plants (UV-vis version) – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 14. fluorescencesoft.tripod.com [fluorescencesoft.tripod.com]
- 15. researchgate.net [researchgate.net]
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- 18. pure.rug.nl [pure.rug.nl]
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